5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of pyrrolo[3,4-d]isoxazoles. This compound features a fused pyrrole and isoxazole ring system, which is substituted with various functional groups, including a methyl group, a phenyl group, and a p-tolyl group. The presence of these groups makes it a molecule of interest in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route starts with the formation of a suitable precursor, such as a substituted pyrrole or isoxazole, followed by a series of reactions to introduce the desired substituents. These reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. It could be tested for its effects on various cellular processes, such as enzyme inhibition or receptor binding.
Medicine
In the field of medicine, this compound might be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating diseases or conditions, such as cancer, inflammation, or microbial infections.
Industry
In industry, this compound could be used in the development of new materials or chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or other specialized chemical products.
Mechanism of Action
The mechanism by which 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets within cells, leading to changes in cellular processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione include:
Indole derivatives: : These compounds share the indole ring system and are known for their biological activities.
Thiazole derivatives: : These compounds contain a thiazole ring and are used in various pharmaceutical applications.
Pyrazole derivatives: : These compounds feature a pyrazole ring and are often studied for their medicinal properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and ring systems. This unique structure may confer distinct biological and chemical properties that make it valuable for specific applications.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-10-13(11-9-12)16-15-17(19(23)20(2)18(15)22)24-21(16)14-6-4-3-5-7-14/h3-11,15-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVFFBJJNMNHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C)ON2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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